5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Development
5-(Aminosulfonyl)-2,4-dichlorobenzoic Acid: Synthesis, Characterization, and Applications in Drug Development
Executive Summary
5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS No: 2736-23-4), commonly referred to in the pharmaceutical industry as Lasamide or 2,4-dichloro-5-sulfamoylbenzoic acid, is a highly functionalized halogenated aromatic carboxylic acid[1][2]. Structurally, it integrates a benzoic acid core with two electron-withdrawing chlorine atoms and a highly polar sulfonamide moiety[1]. This unique polyfunctional framework makes it an indispensable active pharmaceutical ingredient (API) intermediate, serving as the direct precursor for the synthesis of the World Health Organization (WHO) essential loop diuretic, furosemide[2][3]. Beyond classical diuretics, its amphoteric nature and structural geometry have positioned it as a critical scaffold in the development of novel carbonic anhydrase inhibitors (CAIs) and advanced coordination polymers[4].
Mechanistic Pathway & Reaction Dynamics
The synthesis of 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid is an elegant demonstration of regioselective electrophilic aromatic substitution followed by nucleophilic acyl substitution.
The starting material, 2,4-dichlorobenzoic acid, features a highly deactivated aromatic ring due to the inductive electron-withdrawing effects of the halogens and the resonance withdrawal of the carboxylic acid. However, the synergistic directing effects of these substituents—where the halogens act as ortho/para directors and the carboxylic acid acts as a meta director—exclusively funnel incoming electrophiles to the C-5 position[1].
The process is executed in two primary transformations:
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Chlorosulfonation: Chlorosulfonic acid acts dually as the sulfonating agent and the halogenating agent, converting the arene to a sulfonyl chloride[3][5].
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Amidation: The highly reactive sulfonyl chloride is trapped by aqueous ammonia to yield the stable sulfonamide[3].
Diagram 1: Retrosynthetic and forward mechanistic workflow for Lasamide synthesis.
Experimental Methodology: Self-Validating Protocols
As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but self-validating. The following methodologies incorporate in-process physical cues that confirm mechanistic success at each stage.
Step 1: Electrophilic Chlorosulfonation
Causality & Design: Because the 2,4-dichlorobenzoic acid ring is highly deactivated, harsh thermodynamic conditions are required to force the electrophilic attack. Sodium sulfate is often introduced as a catalyst to optimize the reaction kinetics[5]. Procedure:
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In a dry, corrosion-resistant reactor, charge 2,4-dichlorobenzoic acid and a catalytic amount of sodium sulfate[1][5].
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Under continuous agitation, slowly add an excess of chlorosulfonic acid (typically 4-5 equivalents).
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Gradually ramp the internal temperature to 145°C and maintain reflux for 4 to 5 hours[5].
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Cool the reaction mixture to room temperature.
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Quenching: Carefully pour the mixture dropwise over crushed ice. Note: Strict thermal control during quenching prevents the hydrolysis of the newly formed sulfonyl chloride back into a sulfonic acid[3].
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Self-Validation Check: The successful formation of 2,4-dichloro-5-carboxybenzenesulfonyl chloride is visually confirmed by the immediate precipitation of a dense white solid upon contact with the ice water, as the sulfonyl chloride is highly insoluble in cold aqueous media[3]. Filter and wash with cold water.
Step 2: Nucleophilic Amidation
Causality & Design: The conversion of the sulfonyl chloride to a sulfonamide utilizes aqueous ammonia. Because the basic aqueous environment competes by promoting the hydrolysis of the sulfonyl chloride, the reaction must be kept under strict kinetic control (low temperature) to favor amidation[3]. Procedure:
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Prepare a concentrated aqueous ammonia solution (28-30%) and cool it to 0–5°C using an ice-salt bath[3].
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Add the crude, wet 2,4-dichloro-5-carboxybenzenesulfonyl chloride portion-wise, ensuring the internal temperature never exceeds 5°C[3].
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Stir the mixture for 2 hours.
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Self-Validation Check 1: The progression of the amidation is validated by the complete dissolution of the white precipitate into the aqueous ammonia, forming a clear solution of the ammonium salt.
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Carefully acidify the mixture with 6N hydrochloric acid until the pH drops below 2[6].
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Self-Validation Check 2: Acidification must yield a sharp, sudden precipitation of the final product, confirming the protonation of the carboxylic acid[6].
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Filter the crude 5-(aminosulfonyl)-2,4-dichlorobenzoic acid, wash with distilled water, and purify via recrystallization from ethanol to achieve high API-grade purity[5].
Physicochemical Characterization
Rigorous analytical characterization is required to ensure the absence of unreacted sulfonic acids or positional isomers. The amphoteric nature of the molecule allows it to act as both a weak acid and a weak base depending on the pH environment[1].
| Analytical Parameter | Value / Spectroscopic Marker |
| Chemical Name | 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid |
| CAS Number | 2736-23-4[2] |
| Molecular Formula | C7H5Cl2NO4S[2] |
| Molecular Weight | 270.09 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in DMF, Acetone, Ethanol; Insoluble in Water[1] |
| IR (KBr, cm⁻¹) | ~3350 (-NH str.), ~1700 (C=O str.), 1339 & 1152 (-SO2 str.), ~526 (C-Cl str.)[7] |
| ¹H NMR (DMSO-d6) | Two distinct singlets in the aromatic region corresponding to the isolated H-3 and H-6 protons; broad singlets for -NH2 and -COOH[7]. |
Downstream Applications in Drug Development
The polyfunctional nature of 5-(aminosulfonyl)-2,4-dichlorobenzoic acid makes it a versatile node in medicinal chemistry and materials science.
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Furosemide Synthesis: The most dominant industrial application is its conversion into furosemide. The intermediate undergoes a nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is highly activated by the electron-withdrawing ortho-carboxylic acid and para-sulfonamide groups. Heating the intermediate with furfurylamine at 120–140°C results in the displacement of the C2 chlorine, yielding the loop diuretic[3].
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Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety is a classic zinc-binding pharmacophore essential for inhibiting carbonic anhydrase enzymes. Recent drug discovery efforts have derivatized the carboxylic acid group of Lasamide into oxime esters and Schiff bases. These derivatives exhibit highly selective inhibitory activity against transmembrane tumor-associated isoforms (hCA IX and XII), presenting a promising avenue for targeted anti-cancer and anti-glaucoma therapies[4].
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Coordination Polymers: Beyond pharmacology, the molecule acts as a multidentate ligand (H3sba). It is utilized in hydrothermal synthesis to direct the assembly of transition metals (Co, Cd, Zn, Cu) into diverse 2D and 3D coordination polymers, which exhibit unique luminescent and magnetic properties.
Diagram 2: Downstream applications of Lasamide in pharmacology and materials science.
References
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5-(Aminosulfonyl)-2,4-dichlorobenzoic acid 2736-23-4 wiki . Guidechem. 1
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Application Note: A Detailed Protocol for the Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid . Benchchem. 3
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A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid . Eureka | Patsnap. 5
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Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors . PMC (NIH). 4
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Transition metal-directed assembly of diverse coordination polymers based on multifunctional ligand 2,4-dichloro-5-sulfamoylbenzoic acid . CrystEngComm (RSC Publishing).
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5-(Aminosulfonyl)-2,4-dichlorobenzoic acid (CAS No: 2736-23-4) API Intermediate Manufacturers . apicule. 2
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Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds . SciSpace.7
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EP0068407A1 - Aminosulfonylbenzoic acid derivatives . Google Patents. 6
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